molecular formula C8H8FNO3 B2660411 Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate CAS No. 1421949-37-2

Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate

Cat. No.: B2660411
CAS No.: 1421949-37-2
M. Wt: 185.154
InChI Key: HHZALNSUWJQIPI-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol It is characterized by the presence of a pyridine ring substituted with a fluoro and hydroxyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate typically involves the esterification of 2-(3-fluoro-5-hydroxypyridin-2-yl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoro and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-chloro-5-hydroxypyridin-2-yl)acetate: Similar structure but with a chloro group instead of a fluoro group.

    Methyl 2-(3-bromo-5-hydroxypyridin-2-yl)acetate: Similar structure but with a bromo group instead of a fluoro group.

    Methyl 2-(3-iodo-5-hydroxypyridin-2-yl)acetate: Similar structure but with an iodo group instead of a fluoro group.

Uniqueness

Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in various chemical and biological contexts .

Properties

IUPAC Name

methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)3-7-6(9)2-5(11)4-10-7/h2,4,11H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZALNSUWJQIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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